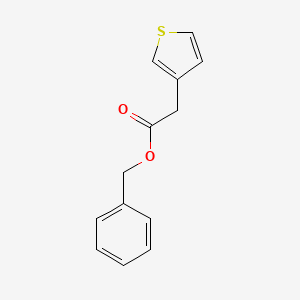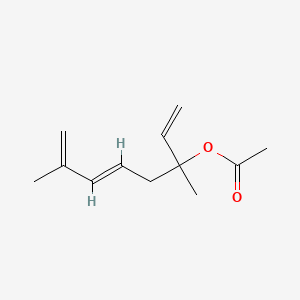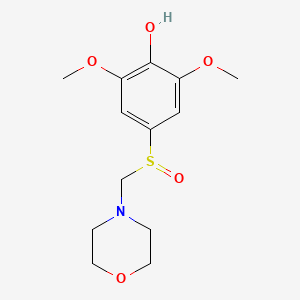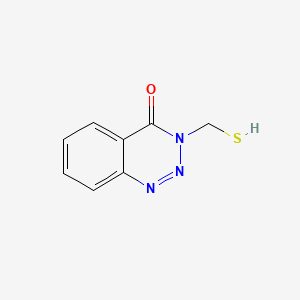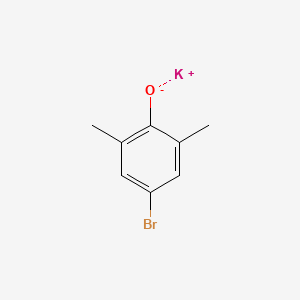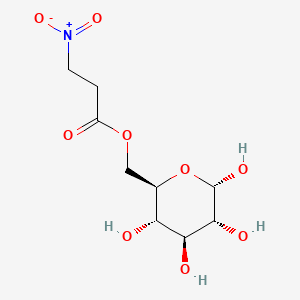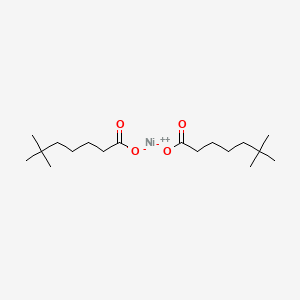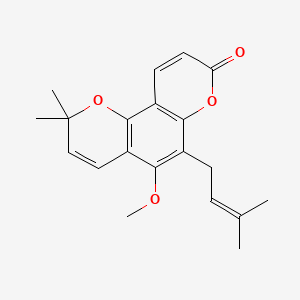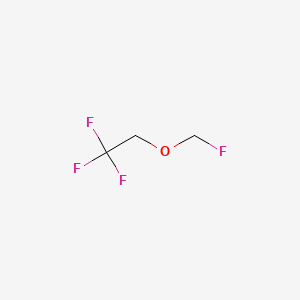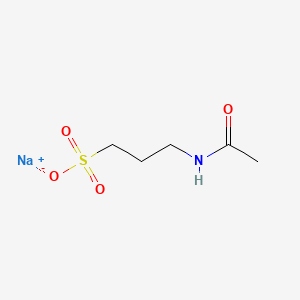
Sodium 3-(acetylamino)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(acetylamino)propanesulphonate is a chemical compound with the molecular formula C5H10NNaO4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(acetylamino)propanesulphonate typically involves the acetylation of homotaurine (3-aminopropanesulfonic acid) followed by neutralization with sodium hydroxide. The reaction can be carried out in an aqueous medium with acetic anhydride as the acetylating agent. The reaction proceeds as follows:
CH3CO2O+H2N−CH2CH2CH2SO3H→CH3CONH−CH2CH2CH2SO3H+CH3COOH
The resulting product is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(acetylamino)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.
Reduction: The acetylamino group can be reduced to an amine under suitable reducing conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of 3-aminopropanesulfonic acid.
Substitution: Formation of substituted sulfonates.
Scientific Research Applications
Sodium 3-(acetylamino)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 3-(acetylamino)propanesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, affecting their activity and function. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Sodium 3-(acetylamino)propanesulphonate can be compared with other similar compounds such as:
Sodium 2-acetamido-2-deoxy-D-glucopyranose: A similar compound with an acetylamino group and a sulfonate group.
Sodium 3-aminopropanesulfonate: Lacks the acetyl group but has similar sulfonate functionality.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
77337-70-3 |
|---|---|
Molecular Formula |
C5H10NNaO4S |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
sodium;3-acetamidopropane-1-sulfonate |
InChI |
InChI=1S/C5H11NO4S.Na/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+1/p-1 |
InChI Key |
XJLMLOAYGUOMDM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NCCCS(=O)(=O)[O-].[Na+] |
Related CAS |
77337-76-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


